molecular formula C21H24N2O4S B11241426 N-(3-acetylphenyl)-1-(benzylsulfonyl)piperidine-3-carboxamide

N-(3-acetylphenyl)-1-(benzylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11241426
M. Wt: 400.5 g/mol
InChI Key: JENMLZIUPGQXDL-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an acetylphenyl group, a phenylmethanesulfonyl group, and a piperidine-3-carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the desired purity levels for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents to achieve optimal yields. For instance, oxidation reactions may require acidic or basic conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
  • 1-TOSYL-1H-IMIDAZOLE
  • 4-METHYL-N-(PYRIDIN-4-YL)BENZENESULFONAMIDE
  • 1-ETHYL-4-TOSYLPIPERAZINE

Uniqueness

N-(3-ACETYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-benzylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C21H24N2O4S/c1-16(24)18-9-5-11-20(13-18)22-21(25)19-10-6-12-23(14-19)28(26,27)15-17-7-3-2-4-8-17/h2-5,7-9,11,13,19H,6,10,12,14-15H2,1H3,(H,22,25)

InChI Key

JENMLZIUPGQXDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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